Apparent Km for CYP11A1: 20,22-Dihydroxy-4-cholesten-3-one vs. 22R-Hydroxycholest-4-en-3-one vs. 22R-Hydroxycholesterol
In a reconstituted bovine adrenocortical cytochrome P450scc system, the apparent Km of 20,22-dihydroxy-4-cholesten-3-one was determined to be 40 μM. This value is intermediate between its immediate precursor 22R-hydroxycholest-4-en-3-one (Km = 50 μM) and the 3β-hydroxy-5-ene analog 22R-hydroxycholesterol (Km = 20 μM), indicating distinct enzyme recognition profiles across the two sterol series [1].
| Evidence Dimension | Apparent Michaelis constant (Km) for CYP11A1 |
|---|---|
| Target Compound Data | 40 μM |
| Comparator Or Baseline | 22R-Hydroxycholest-4-en-3-one: 50 μM; 22R-Hydroxycholesterol: 20 μM |
| Quantified Difference | 1.25-fold lower Km than 22R-hydroxycholest-4-en-3-one; 2-fold higher Km than 22R-hydroxycholesterol |
| Conditions | Reconstituted bovine adrenocortical mitochondrial cytochrome P450scc system |
Why This Matters
The distinct Km value confirms that 20,22-dihydroxy-4-cholesten-3-one is not enzymatically equivalent to its 3β-hydroxy-5-ene counterpart, directly impacting experimental design where substrate concentration and enzyme saturation are critical variables.
- [1] Sugano, S., Morishima, N., & Horie, S. (1990). Cytochrome P-450scc-catalyzed production of progesterone from 22R-hydroxycholest-4-en-3-one by way of 20,22-dihydroxycholest-4-en-3-one. Journal of Steroid Biochemistry and Molecular Biology, 37(1), 47–55. View Source
